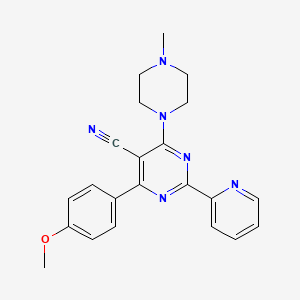
4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile" is a complex organic molecule that appears to be related to a family of pyrimidine derivatives. These derivatives are known for their potential biological activities and are often explored for their antiviral, anticancer, and other pharmacological properties.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 involves either C5-alkylation or cyclization to form the pyrimidine ring . Similarly, the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile involves a nucleophilic substitution reaction . These methods suggest that the synthesis of the compound may also involve such strategies, possibly starting with a methoxybenzaldehyde derivative and a methylpiperazine, followed by further functionalization.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic methods such as NMR, MS, and X-ray single crystal diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the substituents around the pyrimidine core. The compound of interest likely shares structural similarities with these derivatives, featuring a pyrimidine ring substituted with methoxyphenyl and methylpiperazino groups.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, bromination, and condensation . The reactivity of the compound may be explored through similar reactions, which could lead to the formation of new derivatives with potential biological activities. The presence of a carbonitrile group in the molecule suggests that it could be a reactive site for nucleophilic addition or substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their substituents . The methoxy and methylpiperazino groups in the compound of interest are likely to affect its hydrophobicity and may enhance its ability to interact with biological targets. The compound's crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also be analyzed to predict its behavior in solid-state and solution .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- This compound is involved in the synthesis of various derivatives of pyridine and fused pyridine. One study detailed the synthesis of a new series of pyridine carbonitriles, showcasing the compound's versatility in forming isoquinoline, pyrido[2,3-d]pyrimidine, and other derivatives, contributing significantly to heterocyclic chemistry (Al-Issa, 2012).
Pharmaceutical Research
- Compounds with structural similarities to 4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile have been evaluated as Src kinase inhibitors in pharmaceutical research. These compounds, particularly those with specific substitutions, have shown potent activity in this field, highlighting the potential of related compounds in therapeutic applications (Wu et al., 2006).
Neurological Research
- Another study synthesized derivatives of pyrimidine-5-carbonitrile, closely related to our compound of interest, and evaluated them for anticonvulsant and neurotoxicity effects. This research signifies the role of such compounds in developing new treatments for neurological disorders (Shaquiquzzaman et al., 2012).
Corrosion Inhibition
- Pyridine derivatives, closely related to the compound , have been studied for their corrosion inhibition properties. One study examined the adsorption and corrosion inhibition effects of similar pyridine derivatives on mild steel, demonstrating the compound's potential applications in industrial settings (Ansari et al., 2015).
Antibacterial Research
- Research on pyrimidine-5-carbonitrile derivatives indicates their application in antibacterial studies. This highlights the potential of structurally similar compounds in developing new antibacterial agents, contributing to the fight against drug-resistant bacteria (Rostamizadeh et al., 2013).
Anticancer Research
- The synthesis of pyrimidine-6-carbonitrile derivatives, akin to 4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, was reported for their potential as anticancer agents. These compounds demonstrated activity against several human tumor cell lines, underlining their significance in cancer research (Tiwari et al., 2016).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound.
Please consult a professional chemist or a relevant expert for a detailed analysis of this compound. This information is intended to provide a general approach to analyzing a compound and may not be accurate for all compounds. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-27-11-13-28(14-12-27)22-18(15-23)20(16-6-8-17(29-2)9-7-16)25-21(26-22)19-5-3-4-10-24-19/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVGETFWWDUOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)OC)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

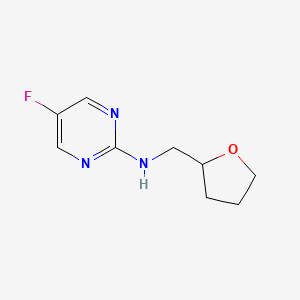
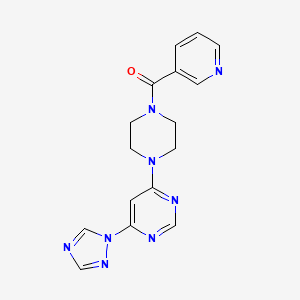
![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)
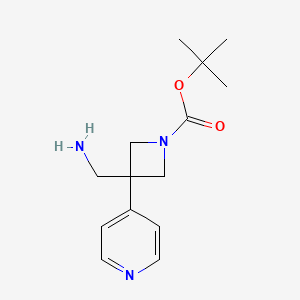
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)
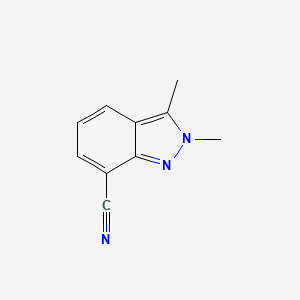
![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)
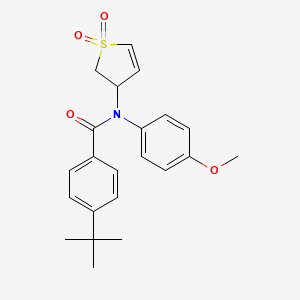
![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)
![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)
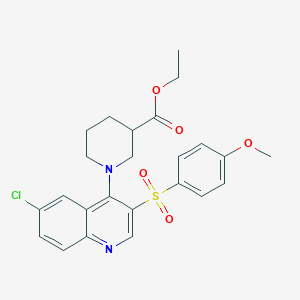
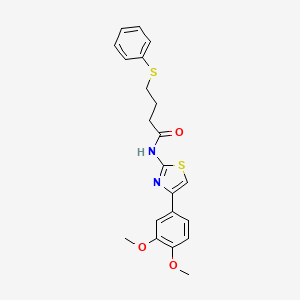
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)